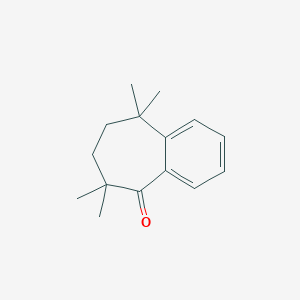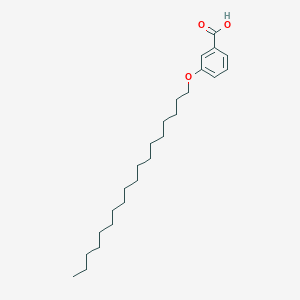
2,2'-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride is a complex organic compound with the molecular formula C14H16F2N2O5S2. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound also features sulfonyl fluoride groups, which are known for their reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, phenylhydrazine reacts with acetylacetone to form 3-methyl-1-phenyl-5-pyrazolone.
Introduction of the Sulfonyl Fluoride Groups: The pyrazolone derivative is then reacted with ethane sulfonyl fluoride under basic conditions to introduce the sulfonyl fluoride groups at the 4,4’ positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride groups can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form dihydropyrazoles.
Hydrolysis: The sulfonyl fluoride groups can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products
Substitution Products: Sulfonamides, sulfonate esters.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Dihydropyrazoles.
Hydrolysis Products: Sulfonic acids.
Scientific Research Applications
2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride involves the reactivity of the sulfonyl fluoride groups. These groups can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The pyrazole ring may also interact with specific molecular targets, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl chloride
- 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl bromide
- 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl iodide
Uniqueness
The uniqueness of 2,2’-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4,4-diyl)diethanesulfonyl fluoride lies in the presence of sulfonyl fluoride groups, which are highly reactive and can form stable covalent bonds with nucleophiles. This property makes it a valuable reagent in organic synthesis and a potential candidate for therapeutic applications.
Properties
Molecular Formula |
C14H16F2N2O5S2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[4-(2-fluorosulfonylethyl)-3-methyl-5-oxo-1-phenylpyrazol-4-yl]ethanesulfonyl fluoride |
InChI |
InChI=1S/C14H16F2N2O5S2/c1-11-14(7-9-24(15,20)21,8-10-25(16,22)23)13(19)18(17-11)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
InChI Key |
NKNMJZMXMKUKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1(CCS(=O)(=O)F)CCS(=O)(=O)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[1-(1H-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11967328.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967333.png)


![(5Z)-3-isobutyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967351.png)
![(3Z)-1-benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967352.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)
![Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967367.png)

![N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967369.png)
![3-[(5E)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11967375.png)

![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)
